molecular formula C7H7BrN2O2 B2938586 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1935387-65-7

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B2938586
CAS RN: 1935387-65-7
M. Wt: 231.049
InChI Key: LHKYHZMGLXYIEV-UHFFFAOYSA-N
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Description

“1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1935387-65-7 . It has a molecular weight of 231.05 . The IUPAC name for this compound is 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis of Antileishmanial Agents

This compound serves as a precursor in the synthesis of antileishmanial agents. The bromine atom on the pyrazole ring can undergo substitution reactions to introduce various pharmacophores that are effective against the Leishmania species .

Antimalarial Drug Development

Researchers utilize the core structure of this compound to develop new antimalarial drugs. Its ability to couple with other molecules makes it a valuable scaffold for creating compounds that can inhibit the growth of malaria-causing parasites .

Anti-inflammatory Medications

The pyrazole moiety is known for its anti-inflammatory properties. Derivatives of this compound are being studied for their potential to reduce inflammation and could lead to the development of new anti-inflammatory medications .

Cancer Research

In cancer research, this compound’s derivatives are explored for their anticancer activities. The structural flexibility allows for the attachment of various functional groups that can target malignant cells .

Analgesic Properties

The compound is also a candidate for creating analgesics. By modifying the cyclopropane ring or the pyrazole group, researchers aim to enhance the pain-relieving properties of new drugs .

Anticonvulsant Formulations

Due to the presence of the pyrazole ring, which is often found in anticonvulsant drugs, this compound is used in the synthesis of potential anticonvulsant formulations .

Herbicide Development

The chemical structure of this compound is suitable for the development of herbicides. Its ability to interfere with specific plant enzymes can be harnessed to control weed growth in agriculture .

Material Science Applications

In material science, this compound can be used to synthesize organic frameworks with potential applications in gas storage, sensing, and catalysis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-bromopyrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYHZMGLXYIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

CAS RN

1935387-65-7
Record name 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
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